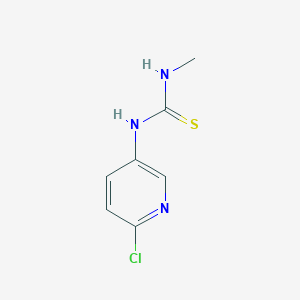

1-(6-Chloropyridin-3-yl)-3-methylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c1-9-7(12)11-5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURLSHWEBJKVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 1 6 Chloropyridin 3 Yl 3 Methylthiourea

Precursor Chemistry and Starting Material Selection

The successful synthesis of the target compound is contingent upon the efficient preparation of its two primary building blocks: 6-Chloro-3-aminopyridine and methyl isothiocyanate. The selection of robust and high-yielding synthetic routes for these precursors is a critical first step.

6-Chloro-3-aminopyridine, also known as 2-chloro-5-aminopyridine, is a vital intermediate in the synthesis of many pharmaceutical and agrochemical compounds. pharmaffiliates.com Its preparation can be achieved through various methods, often starting from more readily available pyridine (B92270) derivatives.

One common approach involves the reduction of a corresponding nitro-pyridine. For instance, 2,6-dichloro-3-nitropyridine (B41883) can be selectively reduced to 6-chloro-3-aminopyridine. Catalytic hydrogenation is a frequently employed method, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C). chemicalbook.com This method is valued for its chemoselectivity, as it can reduce the nitro group without affecting the chloro substituent under controlled conditions. chemicalbook.com

Alternative routes to pyridyl amines include amination reactions of di-halogenated pyridines. For example, 2,6-dichloropyridine (B45657) can react with ammonia (B1221849) or hydrazine (B178648) under high temperature and pressure, although these conditions can be challenging to manage on a laboratory scale. A milder approach involves the reaction of 2,6-dichloropyridine with hydrazine hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which can then be reduced to the desired aminopyridine.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloropyridine (B119429) derivative | 10% Pd/C, H₂, NaHCO₃, MeOH, 20°C, 1 atm | 3-Aminopyridine | chemicalbook.com |

| 2,6-Dichloropyridine | 80% Hydrazine hydrate, reflux | 2-Hydrazino-6-chloropyridine | |

| 2-Hydrazino-6-chloropyridine | 1. NaNO₂, HCl; 2. NaBH₄ | 2-Amino-6-chloropyridine |

Methyl isothiocyanate (MITC) is an organosulfur compound that serves as the source of the methylthiourea moiety. wikipedia.org It can be prepared through several established synthetic methods.

The most common laboratory and industrial synthesis involves the reaction of methylamine (B109427) with carbon disulfide. wikipedia.orgorgsyn.orggoogle.com This reaction typically proceeds in the presence of a base, such as sodium hydroxide, to form a sodium N-methyldithiocarbamate salt. orgsyn.orggoogle.com This intermediate is then decomposed to yield methyl isothiocyanate. Decomposition can be achieved by reacting the salt with an electrophile like ethyl chlorocarbonate or methyl-chloro-carbonate, or through oxidation with hydrogen peroxide. wikipedia.orgorgsyn.orggoogle.comgoogle.com

Another industrial method is the thermal rearrangement of methyl thiocyanate (B1210189) (CH₃SCN) to methyl isothiocyanate (CH₃NCS). wikipedia.org

| Starting Materials | Reagents and Conditions | Product | Reference |

| Methylamine, Carbon disulfide | 1. NaOH(aq); 2. Ethyl chlorocarbonate, 35-40°C | Methyl isothiocyanate | orgsyn.org |

| Methylamine, Carbon disulfide | 1. NaOH(aq); 2. Hydrogen peroxide | Methyl isothiocyanate | wikipedia.orggoogle.com |

| Methylamine, Carbon disulfide | 1. NaOH(aq); 2. Methyl-chloro-carbonate, 35-60°C | Methyl isothiocyanate | google.com |

| Methyl thiocyanate | Heat | Methyl isothiocyanate | wikipedia.org |

Reaction Pathways for Thiourea (B124793) Formation

The formation of the thiourea linkage is the key step in synthesizing 1-(6-chloropyridin-3-yl)-3-methylthiourea. This transformation is typically achieved through a direct and efficient coupling reaction.

The synthesis of thioureas from primary or secondary amines and isothiocyanates is a classic, reliable, and widely used chemical transformation. rsc.orgresearchgate.net The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine (6-chloro-3-aminopyridine) acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in methyl isothiocyanate. researchgate.net This "click-coupling" is generally straightforward and high-yielding. rsc.orgnih.gov

The reaction is typically carried out by mixing the two precursors in a suitable solvent at room temperature or with gentle heating. The simplicity and efficiency of this method make it the preferred pathway for the synthesis of a wide variety of thiourea derivatives. researchgate.net

While the amine-isothiocyanate coupling is generally robust, the reaction's efficiency, yield, and purity of the final product can be optimized by carefully selecting the reaction parameters. Key parameters include the choice of solvent, reaction temperature, and reaction time.

Common solvents for this reaction include dichloromethane, benzene, or tert-butanol. researchgate.netmdpi.com The reaction is often performed at room temperature, although gentle heating may be employed to increase the reaction rate. mdpi.comresearchgate.net Reaction times can vary from a few hours to 24 hours to ensure complete conversion of the starting materials. mdpi.comresearchgate.net In some cases, a base such as pyridine may be added to facilitate the reaction, particularly if the amine starting material is in the form of a salt. mdpi.com

| Amine | Isothiocyanate | Solvent | Temperature | Time | Product Yield | Reference |

| Aliphatic amine | Isocyanide, Sulfur | Water:Acetonitrile (9:1) | 80°C | 0.5 - 2h | Good to Excellent | researchgate.net |

| Aniline derivative | Phenyl isothiocyanate | Dichloromethane | Room Temp | - | - | researchgate.net |

| Bis-amine | Thiocarbamic chloride | Benzene | Room Temp | 24h | Low to Moderate | mdpi.com |

Advanced Synthetic Approaches

Beyond the traditional two-step approach, modern synthetic methodologies offer alternative pathways to thioureas. One-pot, multi-component reactions are gaining traction due to their efficiency and atom economy. For instance, thioureas can be synthesized in a one-pot reaction from an amine, carbon disulfide, and an oxidizing agent, which generates the isothiocyanate in situ. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. beilstein-journals.org For the synthesis of thioureas, including the target compound, these principles can be applied in several ways:

Solvent Selection and Solvent-Free Conditions: Traditional syntheses often employ volatile organic solvents (VOCs). Green alternatives include performing reactions in water, deep eutectic solvents (DES), or under solvent-free conditions. rsc.orgrsc.orgorganic-chemistry.org An "on-water" synthesis, where the reaction is performed in an aqueous suspension, can be highly effective for forming thioureas from amines and isothiocyanates, often simplifying product isolation via filtration. organic-chemistry.org Mechanochemical synthesis, using techniques like ball milling, represents a solvent-free approach where mechanical energy initiates the reaction between solid reactants, often leading to quantitative yields in short reaction times. beilstein-journals.orgnih.gov

Atom Economy: The direct addition of 5-amino-2-chloropyridine (B41692) to methyl isothiocyanate is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the final product. Alternative routes using reagents like carbon disulfide (CS₂) may have lower atom economy due to the formation of byproducts. nih.govacs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient method. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating compared to conventional methods.

One study highlighted the viability of Cyrene, a bio-based solvent, as a green alternative to traditional solvents like THF for the one-pot synthesis of N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov Another approach uses a dual-role deep eutectic solvent system, such as choline (B1196258) chloride/tin(II) chloride, which acts as both a green catalyst and the reaction medium. rsc.org

| Green Chemistry Approach | Key Features | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free, rapid reaction times, high yields. | Grinding 5-amino-2-chloropyridine with methyl isothiocyanate in a ball mill. | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficient, often solvent-free on a solid support (e.g., alumina). | Irradiating a mixture of reactants, potentially on a solid support. | researchgate.net |

| "On-Water" Synthesis | Avoids organic solvents, simple filtration-based workup. | Stirring the reactants in an aqueous medium. | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Green, recyclable solvent/catalyst systems. | Using a ChCl-based DES as the reaction medium. | rsc.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. researchgate.net This approach is highly efficient and aligns with green chemistry principles. For thiourea synthesis, an MCR could involve the reaction of an amine, an isocyanide, and a sulfur source. rsc.orgnih.gov

A notable MCR involves reacting isocyanides, amines, and elemental sulfur. organic-chemistry.org This method proceeds efficiently at or near ambient temperatures and offers excellent yields. organic-chemistry.org In the context of this compound, this could theoretically involve the reaction of 6-chloro-3-isocyanopyridine, methylamine, and elemental sulfur. Another MCR approach utilizes aqueous polysulfide solutions, which allow for the application of sulfur under mild, homogeneous conditions, often in a continuous-flow setup. nih.govnih.gov

| Reactants | Key Features | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Isocyanide, Amine, Elemental Sulfur | Atom-economic, mild conditions, excellent yields. | Reaction of 6-chloro-3-isocyanopyridine, methylamine, and S₈. | organic-chemistry.org |

| Isocyanide, Amine/Amidine, Aqueous Polysulfide | Enables use of sulfur in homogeneous solution; suitable for continuous-flow synthesis. | Continuous-flow reaction of 6-chloro-3-isocyanopyridine and methylamine with aqueous polysulfide. | nih.govnih.gov |

Catalytic Methods in Thiourea Synthesis

While the reaction between an amine and an isothiocyanate often proceeds without a catalyst, certain catalytic methods can enhance reaction rates or enable alternative synthetic pathways. researchgate.net For instance, the synthesis of isothiocyanates (precursors to thioureas) from isocyanides can be catalyzed by amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in green solvents. rsc.org

Although less common for direct thiourea formation from amines and isothiocyanates, catalysts can play a role in alternative syntheses. For example, some methods use carbon disulfide and an amine, where a catalyst can facilitate the decomposition of the intermediate dithiocarbamate (B8719985) salt. nih.gov Phase transfer catalysts, such as PEG-400, have been used in conjunction with ultrasonic irradiation to synthesize nicotinyl thiourea derivatives in good to excellent yields. researchgate.net

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. The specific techniques depend on the scale of the reaction and the nature of the impurities.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. A procedure for a related compound, methylthiourea, involves crystallization from boiling anhydrous ethanol (B145695) after an initial isolation from an aqueous reaction mixture. orgsyn.org For this compound, solvents like ethanol, isopropanol, or ethyl acetate (B1210297) would be suitable candidates for recrystallization. google.com

Filtration and Washing: In syntheses where the product precipitates directly from the reaction mixture (e.g., "on-water" synthesis), simple filtration is the primary isolation step. organic-chemistry.org The collected solid is then washed with a suitable solvent (one in which the product is insoluble but impurities are soluble) to remove residual reagents. A patent for a thiourea derivative describes a workup involving filtration followed by washing the filter cake with dilute hydrochloric acid and water. google.com

Column Chromatography: For small-scale research applications or when impurities are difficult to remove by recrystallization, column chromatography is a highly effective purification method. The crude mixture is loaded onto a column of stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent.

Decolorization: If the crude product is colored due to minor, highly conjugated impurities, treatment with activated carbon (e.g., Norit) can be effective. orgsyn.org The crude product is dissolved, a small amount of activated carbon is added, and the mixture is briefly heated before being filtered to remove the carbon and the adsorbed impurities.

The choice of purification method is critical for obtaining a sample of high purity, which is essential for accurate characterization (e.g., melting point, NMR spectroscopy) and subsequent use in research applications.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

No publicly available single-crystal X-ray diffraction data for 1-(6-Chloropyridin-3-yl)-3-methylthiourea could be located. Such studies would be necessary to experimentally determine:

Computational Conformational Analysis

A search for computational studies focused on this compound yielded no specific results. Computational analysis, typically using methods like Density Functional Theory (DFT), is essential for:

Potential Energy Surface Mapping and Conformational Isomers:Exploring the rotational barriers around single bonds (e.g., the C-N bonds of the thiourea (B124793) group and the bond connecting the pyridine (B92270) ring to the thiourea moiety) to identify different stable conformations (isomers) and their relative energies.

Further experimental and computational research is required to provide the specific data requested for a thorough structural analysis of this compound.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, a comprehensive analysis of its electronic properties can be achieved through computational quantum chemistry methods. This section delves into the electronic characteristics of the title compound by examining its frontier molecular orbitals (HOMO and LUMO), the charge distribution via molecular electrostatic potential (MEP) maps, and the partial atomic charges through Mulliken population analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. malayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the HOMO is likely to be localized on the electron-rich thiourea moiety and the pyridine ring, which possess π-systems and lone pairs of electrons on the nitrogen and sulfur atoms. Conversely, the LUMO is expected to be distributed over the chloropyridine ring, which can act as an electron-accepting region. The presence of the electron-withdrawing chlorine atom on the pyridine ring can influence the energy of the LUMO. wuxibiology.com

The energies of the HOMO, LUMO, and the energy gap are instrumental in calculating various quantum chemical parameters that describe a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A large HOMO-LUMO gap indicates high chemical hardness and low reactivity, while a small gap suggests high chemical softness and high reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, indicated by shades of blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. wolfram.com

In the case of this compound, the MEP map is expected to show the most negative potential (red) around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, owing to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These regions would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms attached to the nitrogen atoms of the thiourea moiety would exhibit a positive potential (blue), making them potential hydrogen bond donors. The chloropyridine ring, influenced by the electronegative chlorine and nitrogen atoms, would also display a complex potential distribution, with the area around the chlorine atom likely having a negative potential.

Mulliken Population Analysis

For this compound, the Mulliken charges would reflect the electronegativity of the constituent atoms. The nitrogen, sulfur, and chlorine atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms would generally have positive partial charges. The magnitude of the charge on each atom provides a quantitative measure of the local electronic density and can be used to understand the molecule's reactivity and intermolecular interactions.

| Atom | Charge (a.u.) |

|---|---|

| Cl | -0.15 |

| S | -0.30 |

| N (pyridine) | -0.25 |

| N (thiourea) | -0.40 |

| N (thiourea) | -0.42 |

| C (C=S) | +0.35 |

Biological Activity and Molecular Mechanistic Investigations in Vitro and Pre Clinical Focus

Pesticidal and Insecticidal Activity Research

Interaction with Insect Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

No specific research data is available on the interaction of 1-(6-Chloropyridin-3-yl)-3-methylthiourea with insect neurotransmitter receptors.

Molecular Mode of Action Studies in Insecticidal Pathways

There are no published studies detailing the molecular mode of action of this compound in insecticidal pathways.

Studies on Insect Resistance Mechanisms (e.g., Metabolic Detoxification)

Information regarding insect resistance mechanisms to this compound is not available in scientific literature.

Antimicrobial Activity Research

Antibacterial Spectrum and Mechanisms (e.g., Enzyme Inhibition, Cell Wall Disruption)

There is no available research on the antibacterial spectrum or the specific mechanisms of action for this compound.

Antifungal Efficacy and Cellular Targets

Specific data on the antifungal efficacy and cellular targets of this compound has not been reported in scientific publications.

Antiparasitic Potential against Protozoan Pathogens

There is currently no available scientific literature detailing the evaluation of this compound for activity against any protozoan pathogens.

Anticancer Activity Research

Cell Line Growth Modulation Studies

No studies have been published that investigate the effect of this compound on the growth or proliferation of any cancer cell lines.

Apoptosis Induction and Cell Cycle Modulation Mechanisms

There is no data available in the scientific literature regarding the ability of this compound to induce apoptosis or modulate cell cycle progression in cancer cells.

Molecular Target Identification and Pathway Perturbation

Research to identify potential molecular targets or to assess the perturbation of cellular pathways by this compound has not been published.

Other Biological Activities under Investigation

Anti-inflammatory Pathways and Mediators

No investigations into the potential anti-inflammatory effects of this compound, or its interaction with inflammatory pathways and mediators, have been reported in the available scientific literature.

Enzyme Inhibition Profiles (beyond pesticidal targets)

There is no available data from in vitro or pre-clinical studies detailing the inhibitory effects of this compound on enzymes that are not the primary targets of its pesticidal activity. Consequently, no data table of enzyme inhibition by this specific compound can be provided.

Receptor Binding Studies (beyond pesticidal targets)

Similarly, information regarding the binding affinity and activity of this compound at various non-pesticidal receptors is not present in the reviewed scientific literature. Therefore, a data table summarizing receptor binding affinities (such as Ki or IC50 values) for this compound cannot be compiled.

Structure Activity Relationship Sar and Ligand Design Principles

Rational Design and Molecular Modifications

Rational drug design for thiourea (B124793) derivatives, including 1-(6-chloropyridin-3-yl)-3-methylthiourea, leverages the core structural features of the thiourea moiety. researchgate.net The thiourea functional group, with its ability to form stable hydrogen bonds with biological targets, is a cornerstone in medicinal chemistry. bohrium.comnih.gov Modifications to the scaffolds attached to the thiourea core are systematically executed to enhance biological efficacy and optimize pharmacokinetic properties. nih.govbiointerfaceresearch.com

Impact of Substituent Variations on Biological Activity

The biological activity of thiourea derivatives is highly sensitive to the nature and position of substituents on the aromatic or heterocyclic rings. researchgate.net For compounds related to this compound, the 6-chloropyridinyl moiety is known to be critical for binding to certain biological targets, such as insect nicotinic acetylcholine (B1216132) receptors.

Variations of substituents on the phenyl ring in related N,N'-disubstituted thiourea derivatives have demonstrated a significant impact on their antileishmanial activity. For instance, the introduction of a piperazine (B1678402) ring has been shown to enhance both potency and selectivity. mdpi.com Generally, electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the aryl substituent can increase the acidity of the N-H protons in the thiourea linkage, potentially enhancing hydrogen bonding interactions with target proteins and thereby increasing biological activity. biointerfaceresearch.commdpi.com Conversely, the introduction of bulky or electron-donating groups can alter the molecule's conformation and electronic distribution, which may either increase or decrease activity depending on the specific target's binding site topology. nih.gov

The length of a carbon spacer and the lipophilicity of substituents are also key determinants for activity in some series of thiourea derivatives. mdpi.com For example, in a series of benzothiazole (B30560) thiourea derivatives, a methoxy (B1213986) group on the pyridine (B92270) ring was found to enhance antiproliferative activity. nih.gov

| Substituent (R) | Electronic Effect | General Impact on Activity | Reference Example |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Often increases activity by enhancing H-bonding. biointerfaceresearch.com | 4-Nitrophenyl derivatives in anticancer studies. biointerfaceresearch.com |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Generally enhances potency. mdpi.com | Antimicrobial and larvicidal agents. mdpi.comnih.gov |

| -Cl, -Br (Halogens) | Electron-Withdrawing, Lipophilic | Variable; can enhance binding and membrane permeability. mdpi.comnih.gov | Antifungal 2,6-dichlorophenyl derivatives. mdpi.com |

| -OCH₃ (Methoxy) | Electron-Donating | Can enhance activity depending on target. nih.gov | Antiproliferative benzothiazole derivatives. nih.gov |

Bioisosteric Replacements in Thiourea Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy to overcome limitations of thiourea-containing compounds, such as poor solubility or metabolic instability. nih.govresearchgate.net The thiourea moiety itself can be replaced by various groups to improve pharmacokinetic profiles while maintaining target interaction.

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into the interactions between ligands and their biological targets, and predicting the activity of novel compounds. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sciencepublishinggroup.comingentaconnect.com For thiourea derivatives, QSAR studies have been employed to identify key molecular descriptors that govern their activity. sciencepublishinggroup.com These descriptors can include electronic properties (like atomic charges and orbital energies), steric properties, and lipophilicity (LogP). sciencepublishinggroup.comnih.gov

In one study on thiourea derivatives with anticancer activity, descriptors such as lipophilicity (LogP), certain bond lengths, and vibrational frequencies were found to be critical in predicting activity. sciencepublishinggroup.com Such models, once validated, can be used for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing, thereby accelerating the drug discovery process. mdpi.commdpi.com The reliability of a QSAR model is often assessed by its statistical indicators (e.g., R²) and its applicability domain, which defines the chemical space in which the model can make reliable predictions. sciencepublishinggroup.comsciencepublishinggroup.com

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in understanding the binding mode of this compound and its analogs at a molecular level. nih.govresearchgate.net

Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. biointerfaceresearch.commdpi.com For instance, simulations have shown that the thiourea group often forms strong hydrogen bonds with key residues, while the aromatic rings engage in hydrophobic or π-π interactions. biointerfaceresearch.comrsc.org By correlating docking scores and predicted binding poses with experimentally determined biological activities, researchers can refine their understanding of SAR and guide the design of new derivatives with improved affinity and selectivity. nih.govnih.gov

| Interacting Ligand Moiety | Type of Interaction | Typical Interacting Residue(s) | Significance |

|---|---|---|---|

| Thiourea (-NH-C(S)-NH-) | Hydrogen Bonding | Asp, Glu, Met, Arg, Ser, Cys biointerfaceresearch.comrsc.org | Anchors the ligand in the binding pocket. |

| Chloropyridinyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val biointerfaceresearch.com | Contributes to binding affinity and selectivity. |

| Sulfur Atom (C=S) | Coordination/Interaction | Metal ions (e.g., Ni²⁺ in urease), Cys acs.org | Key for inhibition of metalloenzymes. |

In Silico Ligand-Based and Structure-Based Drug Design

In silico drug design encompasses a range of computational methods that can be broadly categorized as either ligand-based or structure-based.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of a set of molecules that are active against the target. Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. nih.gov This pharmacophore model can then be used as a query to screen virtual databases for new, structurally diverse compounds that fit the model. nih.gov

Structure-based drug design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach uses the target's structure to design ligands with high affinity and selectivity. Molecular docking, as described above, is a primary tool in structure-based design. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. researchgate.netnih.gov These simulations help in refining the binding poses predicted by docking and assessing the conformational changes that may occur upon ligand binding. researchgate.net

Lead Identification and Optimization Strategies

The discovery and development of bioactive compounds like this compound are systematic processes that begin with the identification of a promising "lead" compound, which is then chemically modified to enhance its desired properties. This section outlines the common strategies involved in the identification and subsequent optimization of such a lead compound.

Lead Identification

Lead identification is the initial phase where a compound with a desired biological activity is discovered. For a molecule with the structural features of this compound, lead identification could have arisen from several established methodologies:

High-Throughput Screening (HTS): Large chemical libraries containing diverse structures are tested for their ability to interact with a specific biological target. Compounds showing activity, even if modest, are identified as "hits." It is plausible that a compound with a pyridinyl-thiourea scaffold could be identified through such a screening campaign.

Fragment-Based Screening: This approach involves screening smaller, low-molecular-weight compounds ("fragments") that are likely to bind to the target. Once a binding fragment is identified, it can be grown or combined with other fragments to create a more potent lead compound. The chloropyridinyl or methylthiourea moieties could be identified as initial fragments.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods can be used to design molecules that are predicted to bind with high affinity. This approach allows for a more rational design of potential lead compounds.

Modification of Existing Ligands: Often, new lead compounds are developed by modifying the structure of a known active molecule. For instance, the core structure of this compound is related to neonicotinoid insecticides, and modifications to such existing scaffolds could lead to the identification of new compounds with different or improved properties. nih.gov The 6-chloropyridinyl moiety, in particular, is crucial for the binding of neonicotinoid metabolites to insect nicotinic acetylcholine receptors.

Lead Optimization

Once a lead compound is identified, the next phase is lead optimization, which aims to improve its pharmacological and pharmacokinetic properties. This is typically achieved through the synthesis and testing of a series of analogs. For this compound, optimization strategies would focus on systematically modifying its three main structural components: the 6-chloropyridin-3-yl group, the methylthiourea linker, and the terminal methyl group.

The following table outlines potential modifications and the rationale behind them, based on general principles of medicinal chemistry and structure-activity relationship (SAR) studies of related pyridine and thiourea derivatives. mdpi.comnih.gov

| Structural Component | Proposed Modification | Rationale for Modification | Potential Impact |

| 6-Chloropyridin-3-yl Group | Substitution of the chloro group with other halogens (F, Br, I) | To investigate the influence of halogen size and electronegativity on binding affinity and metabolic stability. | Altered binding affinity and pharmacokinetic properties. |

| Introduction of small alkyl or alkoxy groups on the pyridine ring | To explore the steric and electronic requirements of the binding pocket. | Increased potency and selectivity. | |

| Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, thiazole) | To assess the importance of the pyridine nitrogen for activity and to modify physicochemical properties. | Changes in solubility, metabolic stability, and target interaction. | |

| Thiourea Linker | Replacement of the sulfur atom with an oxygen atom (urea analog) | To evaluate the role of the sulfur atom in target binding and to alter hydrogen bonding capacity. | Modified binding affinity and solubility. |

| Introduction of substituents on the nitrogen atoms of the linker | To probe for additional binding interactions and to restrict conformational flexibility. | Enhanced potency and altered pharmacokinetic profile. | |

| Variation of the linker length or rigidity | To optimize the spatial orientation of the aromatic and terminal groups for better target fit. | Improved binding affinity. | |

| Terminal Methyl Group | Replacement with larger alkyl groups (ethyl, propyl, etc.) | To explore the size of the hydrophobic pocket in the binding site. | Increased potency or selectivity. |

| Substitution with cyclic or aromatic groups | To introduce additional interactions with the target, potentially increasing affinity. | Enhanced binding affinity and potential for new interactions. | |

| Incorporation of polar functional groups | To improve solubility and modify pharmacokinetic properties. | Improved bioavailability and altered metabolic profile. |

Through such a systematic approach of synthesizing and evaluating analogs, researchers can develop a comprehensive understanding of the structure-activity relationships. This knowledge is then used to design optimized compounds with improved efficacy, selectivity, and drug-like properties. For instance, in studies of other pyridine derivatives, the addition of methoxy groups was found to increase antiproliferative activity, demonstrating how substitutions can significantly impact biological function. mdpi.com Similarly, for 6-chloro-1-phenylbenzazepine analogs, modifications at various positions were explored to enhance affinity and selectivity for the dopamine (B1211576) D1 receptor. nih.govcuny.edu

Coordination Chemistry and Metal Complexation Studies

Ligand Behavior of 1-(6-Chloropyridin-3-yl)-3-methylthiourea

The coordination behavior of thiourea (B124793) derivatives is versatile, with the potential to act as neutral ligands, monoanions, or dianions. cardiff.ac.uk The presence of sulfur, nitrogen, and potentially other donor atoms allows for a multitude of bonding possibilities. nih.gov

Chelation Modes and Binding Sites

Based on studies of analogous pyridyl thiourea derivatives, this compound is expected to exhibit several potential chelation modes. The primary binding sites are anticipated to be the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridine (B92270) ring. cardiff.ac.uk Coordination can occur in a monodentate fashion through the sulfur atom or in a bidentate fashion involving both the sulfur and the pyridyl nitrogen, forming a stable chelate ring. mdpi.com

In some instances, N,N'-disubstituted thiourea ligands can also coordinate through one of the nitrogen atoms of the thiourea backbone in addition to the sulfur atom, leading to an (N,S) chelation mode. mdpi.com The specific coordination mode is influenced by factors such as the metal ion, the reaction conditions, and the presence of other ligands. For acylthiourea derivatives, which share structural similarities, coordination often occurs through the carbonyl oxygen and the thiocarbonyl sulfur. researchgate.net

Table 1: Potential Coordination Modes of Pyridyl Thiourea Ligands

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | S | The ligand coordinates to the metal center solely through the sulfur atom of the thiourea group. |

| Bidentate (S, Npyridyl) | S, Pyridyl N | The ligand forms a chelate ring by coordinating through the thiocarbonyl sulfur and the nitrogen atom of the pyridine ring. |

| Bidentate (S, Nthiourea) | S, Thiourea N | The ligand forms a chelate ring by coordinating through the thiocarbonyl sulfur and one of the nitrogen atoms of the thiourea backbone. |

| Bridging | S | The sulfur atom can bridge two metal centers. |

Spectroscopic Signatures of Metal Complex Formation

The formation of metal complexes with pyridyl thiourea ligands can be monitored through various spectroscopic techniques, primarily infrared (IR) and UV-Visible spectroscopy.

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A notable change is the shift of the ν(C=S) band to a lower frequency, indicating the coordination of the sulfur atom to the metal ion. mdpi.com Additionally, changes in the bands associated with the pyridine ring vibrations can confirm the involvement of the pyridyl nitrogen in coordination. researchgate.net The ν(N-H) stretching frequencies may also be altered upon complexation. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The appearance of new absorption bands, particularly in the visible region, is indicative of d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. mdpi.com For instance, copper(II) complexes of thiourea derivatives often exhibit a broad band in the visible region corresponding to d-d transitions and an intense band in the UV region attributed to S→Cu(II) LMCT. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govisca.me The stoichiometry of the resulting complexes can vary depending on the metal-to-ligand ratio and the reaction conditions.

Transition Metal Complexes (e.g., Cu, Co, Ni)

A variety of transition metal complexes with pyridyl and other substituted thiourea ligands have been synthesized and characterized.

Copper (Cu) Complexes: Copper(II) complexes of N-2-pyridyl-N'-phenylthiourea have been reported, with the ligand acting in both neutral and deprotonated forms. consensus.app Spectroscopic studies suggest distorted octahedral or square pyramidal geometries for these complexes. consensus.app The synthesis of copper(II) complexes with azomethine thiourea ligands has also been described, resulting in complexes with a distorted square-planar environment. echemcom.comechemcom.com

Cobalt (Co) Complexes: Cobalt(II) complexes with benzoylthiourea (B1224501) derivatives have been synthesized and structurally characterized. researchgate.net These complexes often exhibit octahedral geometry. isca.me Studies on cobalt(II) complexes with other bioactive ligands have also been conducted to evaluate their biological potential. nih.govnih.gov

Nickel (Ni) Complexes: Nickel(II) complexes of various thiourea derivatives have been prepared and their antimicrobial activities investigated. nih.govnih.gov These complexes can adopt different geometries, including square planar and octahedral. cardiff.ac.uk The antibacterial activity of Ni(II) complexes with pyridine-containing ligands has been shown to be superior to the free ligand in some cases. researchgate.net

Table 2: Representative Transition Metal Complexes of Thiourea Derivatives

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Cu(II) | N-2-pyridyl-N'-phenylthiourea | Distorted Octahedral/Square Pyramidal | consensus.app |

| Cu(II) | Azomethine thiourea | Distorted Square-Planar | echemcom.comechemcom.com |

| Co(II) | Benzoylthiourea | Octahedral | researchgate.net |

| Ni(II) | N-(di(pyridin-2-yl)carbamothioyl) benzamide | Not specified | researchgate.net |

Main Group Metal Complexes

Research on Modified Biological Activities of Metal Complexes

The biological activity of thiourea derivatives is often enhanced upon coordination to a metal ion. nih.govisca.me This enhancement is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms. unn.edu.ng

Enhanced or Altered Biological Spectrum through Complexation

The biological activity of organic ligands is often significantly modified upon coordination to a metal ion. This principle is well-documented for a variety of thiourea derivatives, where metal complexation has been shown to enhance their antimicrobial, antifungal, and other biological activities. For instance, the biological potency of some thiourea-based compounds has been observed to increase upon complexation with transition metals such as copper, nickel, and zinc. This enhancement is often attributed to factors like increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the specific role of the metal ion in biological processes.

While direct experimental evidence for this compound is absent from the available literature, it is plausible that its metal complexes would exhibit an altered or enhanced biological spectrum compared to the free ligand. The formation of a chelate complex can lead to a more rigid structure, which may favor specific interactions with biological targets. The nature of the metal ion, its oxidation state, and the coordination geometry of the complex would all be critical factors in determining the resulting biological activity.

Table 1: Postulated Influence of Metal Complexation on the Biological Activity of this compound

| Metal Ion | Potential Effect on Biological Activity | Rationale |

| Cu(II) | Potential for enhanced antimicrobial and antifungal activity. | Copper complexes of various organic ligands are well-known for their broad-spectrum antimicrobial properties. |

| Zn(II) | May exhibit altered enzyme inhibition or antimicrobial properties. | Zinc is an essential element in many biological systems, and its complexes can interact with metalloenzymes. |

| Ag(I) | Expected to show significant antimicrobial activity. | Silver ions and their complexes have a long history of use as potent antimicrobial agents. |

| Pt(II)/Pd(II) | Potential for anticancer activity. | Platinum and palladium complexes are extensively studied for their applications in cancer chemotherapy. |

Note: This table is speculative and based on the known biological activities of metal complexes with structurally similar ligands, as no specific data for this compound is available.

Mechanistic Implications of Metal-Ligand Interactions in Biological Systems

The mechanism through which metal complexes exert their biological effects is multifaceted and depends on the specific complex and biological system. Generally, the interaction of metal complexes with biological molecules such as proteins and nucleic acids is a key aspect of their mode of action. For a hypothetical metal complex of this compound, several mechanistic pathways could be envisioned.

The complex could interact with the active sites of enzymes, either by coordinating to amino acid residues or by displacing the native metal cofactor. The planarity and electronic properties of the chloropyridinyl ring, combined with the conformational flexibility of the methylthiourea group, could allow for specific binding interactions. Furthermore, the metal center itself can act as a Lewis acid, catalyzing hydrolytic or redox reactions within the biological milieu.

Another potential mechanism involves the interaction of the complex with DNA. Metal complexes can bind to DNA through various modes, including intercalation, groove binding, and covalent coordination to the nucleobases. Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects. The specific mode of binding would be dictated by the geometry and charge of the metal complex.

Potential in Chemosensing and Analytical Applications

Thiourea derivatives have been widely explored as chemosensors for the detection of various metal ions and anions. The ability of the thiourea group to form stable complexes with specific metal ions, often accompanied by a change in color or fluorescence, forms the basis of these sensing applications. The pyridine moiety in this compound could also contribute to its chemosensing capabilities, potentially leading to selectivity for certain metal ions.

Upon complexation with a target analyte, a chemosensor can exhibit a detectable signal through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). For this compound to function as a chemosensor, it would likely require the incorporation of a suitable signaling unit, such as a fluorophore or chromophore, into its structure.

The design of a chemosensor based on this scaffold would involve considering the selective binding of the ligand to a specific metal ion. The presence of both sulfur and nitrogen donor atoms could allow for the selective recognition of soft or borderline metal ions. The development of such a sensor would require systematic studies of its complexation behavior with a range of metal ions and the characterization of the photophysical changes upon binding.

Environmental Fate and Metabolic Pathway Studies

Microbial Degradation Pathways

The breakdown of 1-(6-Chloropyridin-3-yl)-3-methylthiourea in the environment is influenced by microbial activity. Various microorganisms possess the enzymatic machinery to metabolize this compound, leading to its transformation and potential mineralization.

Identification of Microbial Metabolites

Microbial degradation of Thiamethoxam, the parent compound of this compound, has been shown to proceed through several pathways, including nitroreduction and the cleavage of the oxadiazine ring. mdpi.com The formation of the urea (B33335) derivative, this compound, is a known metabolic step. researchgate.net While specific studies detailing the full microbial metabolic pathway of this particular thiourea (B124793) metabolite are limited, research on Thiamethoxam degradation provides insights into its potential fate. For instance, the bacterium Labrys portucalensis F11 has been shown to efficiently degrade Thiamethoxam, with nitro reduction being a primary degradation pathway. mdpi.com Further metabolism of the resulting urea derivative by microbial communities could involve the cleavage of the thiourea group.

| Parent Compound | Key Microbial Degradation Pathways | Resulting Metabolite Class |

| Thiamethoxam | Nitroreduction, Oxadiazine ring cleavage | Urea derivatives |

Enzyme Systems Involved in Biodegradation

The biodegradation of xenobiotic compounds like this compound is mediated by specific enzyme systems within microorganisms. While direct enzymatic studies on this specific metabolite are not extensively documented, the broader understanding of pesticide degradation suggests the involvement of hydrolases and oxidoreductases. Hydrolases are crucial in cleaving ester and amide bonds, which could be relevant for the breakdown of the thiourea structure. Oxidoreductases, such as cytochrome P450 monooxygenases, are known to play a significant role in the initial transformation of a wide range of pesticides.

Chemical and Photolytic Degradation

In addition to microbial action, abiotic factors such as hydrolysis and photolysis contribute to the transformation of this compound in the environment.

Stability under Various Environmental Conditions

The stability of this compound is influenced by environmental parameters like pH and sunlight. Studies on the parent compound, Thiamethoxam, indicate that its hydrolysis is pH-dependent, being slow in acidic to neutral conditions and accelerating under alkaline conditions. researchgate.netnih.gov It is plausible that its thiourea metabolite exhibits similar pH sensitivity. The presence of sunlight can also induce photolytic degradation. The photolytic rate of Thiamethoxam has been observed to be faster in organic solvents like methanol (B129727) compared to water. researchgate.net

| Condition | Effect on Thiamethoxam (Parent Compound) | Potential Implication for this compound |

| Acidic to Neutral pH | Slow hydrolysis | Likely to be relatively stable |

| Alkaline pH | Increased hydrolysis rate | Likely to undergo hydrolysis |

| Sunlight (Photolysis) | Degradation occurs, rate is solvent-dependent | Susceptible to photodegradation |

Identification of Degradation Products

The chemical and photolytic degradation of this compound is expected to yield smaller, more polar molecules. Hydrolysis of the thiourea linkage would likely lead to the formation of 6-chloro-3-pyridin-3-yl-methylamine and N-methylthiourea. Photodegradation may result in a more complex mixture of products due to various potential reactions, including oxidation and ring cleavage.

Biotransformation in Model Systems

The metabolism of Thiamethoxam and its metabolites has been investigated in various organisms, providing insights into the potential biotransformation of this compound. In plants and insects, Thiamethoxam is known to be metabolized to Clothianidin, another potent insecticide. researchgate.net The formation of urea derivatives, including this compound, has also been identified as a metabolic pathway. researchgate.netresearchgate.net These biotransformation processes are primarily carried out by cytochrome P450 enzymes. researchgate.net The subsequent fate of the thiourea metabolite within these organisms is an area that warrants further investigation to fully understand its bioaccumulation potential and toxicological significance.

Future Research Directions and Translational Perspectives

Novel Synthetic Route Development for Scalability

The advancement of 1-(6-Chloropyridin-3-yl)-3-methylthiourea from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient and scalable synthetic methodologies. Current synthetic approaches for thiourea (B124793) derivatives often involve the reaction of an appropriate isothiocyanate with an amine. For the target compound, this would typically involve the reaction of 6-chloro-3-isothiocyanatopyridine with methylamine (B109427).

Future research in this area will likely focus on several key aspects to ensure commercial viability and sustainability:

Process Optimization: Systematic optimization of reaction parameters such as temperature, pressure, solvent, and catalyst systems will be crucial to maximize yield and purity while minimizing reaction times and energy consumption.

Green Chemistry Approaches: The integration of green chemistry principles will be a significant focus. This includes the use of environmentally benign solvents, minimizing the generation of hazardous waste, and exploring catalytic systems that can be recycled and reused.

Flow Chemistry: Continuous flow manufacturing presents a promising alternative to traditional batch processing. Flow chemistry can offer improved safety, better heat and mass transfer, and more consistent product quality, all of which are critical for scalable synthesis.

Alternative Starting Materials: Investigation into alternative and more readily available starting materials could further enhance the cost-effectiveness of the synthesis.

Below is a table summarizing potential areas of improvement for the synthesis of this compound.

| Synthetic Aspect | Current Approach (Presumed) | Future Direction |

| Methodology | Batch processing | Continuous flow chemistry |

| Solvents | Traditional organic solvents | Green and recyclable solvents |

| Catalysis | Homogeneous catalysts | Heterogeneous and reusable catalysts |

| Efficiency | Moderate yields and purities | High-yield, high-purity processes |

| Sustainability | Potential for significant waste generation | Atom-economical and low-waste processes |

Advanced Mechanistic Elucidation of Biological Actions

A comprehensive understanding of how this compound exerts its biological effects at a molecular level is paramount for its therapeutic development. Thiourea derivatives are known to interact with a variety of biological targets, often through hydrogen bonding and interactions with metal ions.

Future mechanistic studies will need to employ a range of advanced techniques to unravel the intricate details of its mode of action:

Structural Biology: X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structure of the compound bound to its biological target(s). This will provide invaluable insights into the specific molecular interactions that drive its activity.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein(s).

Research has shown that pyridyl thiourea derivatives can exhibit anticancer activity, potentially through the inhibition of protein kinases. biointerfaceresearch.com For instance, some thiourea derivatives have been found to target kinases such as HER-2 and VEGFR-2, which are crucial in cancer progression. biointerfaceresearch.comsemanticscholar.org

Exploration of Undiscovered Biological Targets

While initial studies may point towards a primary biological target, it is crucial to explore the possibility of other, yet undiscovered, targets for this compound. A comprehensive target identification and validation process will be essential to fully understand its therapeutic potential and potential off-target effects.

Future research in this domain will involve:

Chemical Proteomics: Affinity-based proteomics techniques, such as the use of chemical probes derived from the parent compound, can be employed to "fish out" interacting proteins from cell lysates, thereby identifying potential new targets.

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures to identify potential binding partners for the compound.

Phenotypic Screening: High-content screening of the compound across a diverse range of cell lines and disease models can reveal unexpected biological activities, which can then be reverse-engineered to identify the responsible molecular targets.

The chloropyridinyl moiety is present in a number of biologically active compounds, and its presence may confer affinity for a range of protein targets. nih.gov Exploring these potential interactions will be a key area of future research.

Design of Next-Generation Thiourea Derivatives with Enhanced Selectivity

Building upon the structural framework of this compound, the design and synthesis of next-generation derivatives will aim to improve upon its potency, selectivity, and pharmacokinetic properties. A key focus will be on enhancing selectivity for the desired biological target over other related proteins, particularly within large families of enzymes like kinases.

Strategies for designing more selective derivatives will include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to different parts of the molecule affect its biological activity will be conducted. This involves synthesizing a library of analogues with variations in the pyridyl ring, the thiourea linker, and the methyl group.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent and selective lead compound.

Computational Chemistry: Molecular modeling and computational simulations will play a crucial role in guiding the design of new derivatives by predicting their binding affinity and selectivity for the target protein. semanticscholar.org

The design of selective kinase inhibitors is a well-established field, and principles from this area can be applied to the development of more selective thiourea derivatives. nih.govucsf.edu

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and will be a critical component in the future development of thiourea derivatives. These powerful computational tools can accelerate the design-test-learn cycle, leading to the more rapid identification of promising drug candidates.

Applications of AI and ML in this context will include:

Generative Models for de Novo Design: Generative AI models can be trained on vast datasets of known molecules and their biological activities to design novel chemical structures with desired properties, such as high potency and selectivity for a specific target. morressier.comlifechemicals.comdigitellinc.com These models can explore a much larger chemical space than is possible with traditional methods. scitechdaily.com

Predictive Modeling: AI and ML algorithms can be used to build predictive models for a wide range of properties, including biological activity, toxicity, and pharmacokinetics. These models can be used to prioritize which newly designed compounds should be synthesized and tested, thereby saving time and resources.

Target Identification and Validation: AI can analyze large biological datasets, such as genomic and proteomic data, to identify and validate novel drug targets. nih.gov

The application of AI in designing novel kinase inhibitors is an active area of research, and these approaches can be directly applied to the design of next-generation this compound derivatives. morressier.comscitechdaily.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.